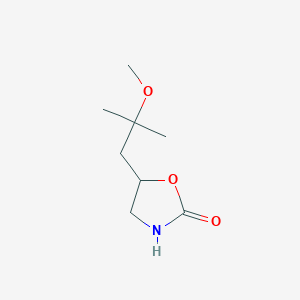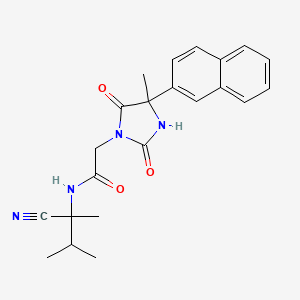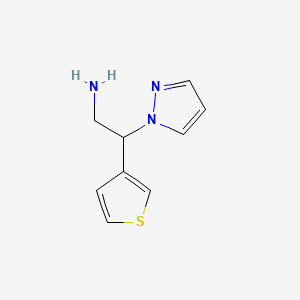![molecular formula C17H14N2O6S B2461714 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105221-75-7](/img/structure/B2461714.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole, including compounds structurally related to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, have been researched for their corrosion inhibition properties. Specifically, these derivatives have shown effectiveness in inhibiting corrosion of mild steel in sulfuric acid environments. The studies reveal that these compounds can form protective layers on the metal surface, reducing corrosion through a mix of physical and chemical adsorption mechanisms as evidenced by electrochemical, gravimetric, and SEM analyses (Ammal, Prajila, & Joseph, 2018).
Crystal Structure and Theoretical Studies
Research into the crystal structure and theoretical properties of novel 1,3,4-oxadiazole derivatives, which are structurally similar to the chemical , has been conducted. These studies involved synthesizing new compounds and analyzing their structures through X-ray diffraction and computational density functional theory (DFT) calculations. The findings provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to our understanding of their chemical behaviors and potential applications in various fields (Kumara et al., 2017).
Antimicrobial and Antitubercular Agents
1,3,4-oxadiazole derivatives have been evaluated for their potential as antimicrobial and antitubercular agents. A series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and assessed for their activity against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies helped understand the mode of inhibition, suggesting these compounds as promising antitubercular agents due to their good antibacterial activity compared to standard treatments (Shingare et al., 2022).
Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety highlighted their significant nematocidal activity against Bursaphelenchus xylophilus, a pest causing serious damage to pine trees. These compounds not only showed higher mortality rates than commercial nematicides but also affected the nematode's movement and respiration, pointing to their potential as lead compounds for nematicide development (Liu et al., 2022).
Antioxidant Activities
The design and synthesis of 1,3,4-oxadiazole derivatives linked to antioxidant moieties have demonstrated significant antioxidant activities in vitro. Modifications at specific positions of the oxadiazole scaffold showed a range of biological activities, suggesting these compounds as promising antioxidants for further in vivo studies and potential therapeutic applications (Rabie, Tantawy, & Badr, 2016).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-22-12-3-5-13(6-4-12)26(20,21)9-16-18-17(19-25-16)11-2-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERYDCDLBJTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2461633.png)

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)


![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2461642.png)

![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)


![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)

![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)